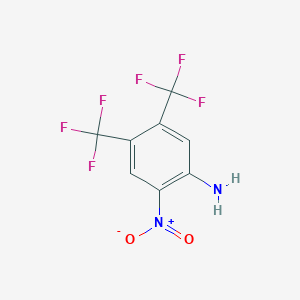

2-Nitro-4,5-bis(trifluoromethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-4,5-bis(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6N2O2/c9-7(10,11)3-1-5(15)6(16(17)18)2-4(3)8(12,13)14/h1-2H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCONFFFCYGZJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)[N+](=O)[O-])C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406158 | |

| Record name | 2-nitro-4,5-bis(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35010-32-3 | |

| Record name | 2-nitro-4,5-bis(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Prominence of Fluorinated Aromatic Amines in Advanced Synthetic Methodologies

Fluorinated aromatic amines are a cornerstone of modern synthetic chemistry, primarily due to the profound effects that fluorine and fluorine-containing groups, such as the trifluoromethyl (CF3) group, impart to a molecule. The introduction of these groups can dramatically alter a compound's physical, chemical, and biological properties.

The trifluoromethyl group is a strong electron-withdrawing group, which can significantly influence the reactivity of the aromatic ring and the basicity of the amine group. This electronic effect, combined with the high lipophilicity of the CF3 group, makes these compounds particularly valuable in the development of pharmaceuticals and agrochemicals. Increased lipophilicity can enhance the transport of a molecule across biological membranes, a crucial factor for drug efficacy.

Furthermore, the C-F bond is the strongest single bond in organic chemistry, which imparts exceptional thermal and metabolic stability to fluorinated compounds. This stability means that drugs and materials containing these moieties are often more resistant to degradation, leading to a longer shelf life and, in the case of pharmaceuticals, a more predictable in vivo half-life. The synthesis of complex molecules often utilizes fluorinated anilines as versatile building blocks. For instance, 3,5-Bis(trifluoromethyl)aniline (B1329491) has been employed in the synthesis of Schiff's bases and as a catalyst in certain reactions.

Situating 2 Nitro 4,5 Bis Trifluoromethyl Aniline in the Realm of Nitroaniline Chemistry

Established Synthetic Pathways

The principal and most documented method for the synthesis of this compound involves the direct nitration of a suitable precursor, namely 3,4-bis(trifluoromethyl)aniline (B1300912). This pathway leverages the directing effects of the amine and trifluoromethyl groups on the aromatic ring to achieve the desired isomer.

Nitration Protocols for Bis(trifluoromethyl)aniline Precursors

The core of the synthesis lies in the electrophilic aromatic substitution reaction where a nitro group (-NO2) is introduced onto the benzene ring of 3,4-bis(trifluoromethyl)aniline. The position of nitration is directed by the existing substituents. The amino group (-NH2) is a strong activating group and an ortho-, para-director, while the two trifluoromethyl (-CF3) groups are strong deactivating groups and meta-directors. The resulting product, this compound, is the logical outcome of these directing effects.

The nitration of aromatic compounds is a well-studied process, and the conditions for the synthesis of related nitroanilines can be adapted for the target molecule. The reaction typically involves treating the aniline precursor with a nitrating agent in a suitable solvent system.

Key parameters that are optimized to maximize yield and purity include:

Temperature: Nitration reactions are exothermic and require careful temperature control to prevent over-nitration and side-product formation. For similar anilines, reaction temperatures are often maintained in the range of 0°C to ambient temperature. For instance, the nitration of m-(trifluoromethyl)aniline to obtain 4-nitro-3-trifluoromethylacetanilide is carried out at temperatures between 35°C and 80°C, with an optimal range of 60°C to 65°C. google.com

Reaction Time: The duration of the reaction is critical to ensure complete conversion of the starting material while minimizing the formation of impurities. Reaction times can vary from minutes to several hours.

Solvent: The choice of solvent is crucial. Non-protic solvents are often employed. For example, the synthesis of a related compound, 4-nitro-3-trifluoromethylacetanilide, utilizes cyclohexane (B81311) as a solvent. google.com

Catalyst: While not always necessary, certain catalysts can enhance the reaction rate and selectivity.

The table below summarizes typical conditions for related nitration reactions, which can be extrapolated for the synthesis of this compound.

| Parameter | Typical Conditions for Related Nitrations |

| Precursor | m-(trifluoromethyl)aniline google.com |

| Nitrating Agent | Concentrated Nitric Acid google.com |

| Solvent | Cyclohexane (for acylated precursor) google.com |

| Temperature | 60-65 °C (for acylated precursor) google.com |

| Yield | High yields are reported for analogous reactions. |

This table presents data extrapolated from the synthesis of a structurally similar compound, as specific data for the direct nitration of 3,4-bis(trifluoromethyl)aniline was not available in the searched literature.

The use of a mixed acid system, typically a combination of concentrated nitric acid and concentrated sulfuric acid, is a common and effective method for nitration. The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating species.

The concentration and ratio of the acids are critical variables:

Ratio of Acids: The molar ratio of nitric acid to the aniline precursor and the ratio of sulfuric acid to nitric acid must be carefully controlled to achieve optimal results.

For the nitration of 1,4-bis(trifluoromethyl)benzene to 2,5-bis(trifluoromethyl)nitrobenzene, a related process, the use of sulfuric acid with a concentration between 91% and 100% or fuming sulfuric acid with a sulfur trioxide concentration of up to 20% is recommended. guidechem.com In this specific synthesis, the reaction temperature is preferably maintained between 50°C and 100°C to balance selectivity and conversion rate. rsc.org

Industrial-Scale Synthesis Considerations

The transition from laboratory-scale synthesis to large-scale industrial production of this compound introduces several critical considerations to ensure safety, efficiency, and cost-effectiveness.

For industrial production, the choice of reactor and the implementation of robust process control systems are paramount.

Reactor Material: Given the highly corrosive nature of the mixed acids used in nitration, reactors are typically constructed from materials that can withstand these harsh conditions. Stainless steel autoclaves are commonly used for similar industrial-scale amination and nitration processes. google.comgoogle.com

Heat Management: The exothermic nature of nitration necessitates efficient heat removal to prevent runaway reactions. Industrial reactors are equipped with cooling jackets and internal cooling coils to maintain the desired temperature profile.

Process Control: Continuous monitoring of key parameters such as temperature, pressure, and reactant flow rates is essential for safe and consistent production. Automated control systems can help maintain these parameters within the optimal range. For instance, in related industrial processes, pressures can reach up to 11 bar. google.com

Addition Method: The method of adding the reactants can significantly impact safety and product quality. Dropwise or portion-wise addition of the nitrating agent to the aniline precursor allows for better temperature control and minimizes localized overheating. guidechem.com

The following table outlines key considerations for the industrial-scale synthesis of nitroanilines.

| Consideration | Industrial Implementation |

| Reactor Type | Stainless Steel Autoclave google.com |

| Pressure | Can reach up to 11 bar in related processes google.com |

| Temperature Control | Cooling jackets, internal coils |

| Reactant Addition | Controlled dropwise or portion-wise addition guidechem.com |

| Safety Measures | Emergency venting, quench systems |

Emerging Synthetic Approaches

A comprehensive search of the available scientific literature and patent databases did not reveal specific emerging or novel synthetic methodologies for this compound. The established pathway involving the nitration of 3,4-bis(trifluoromethyl)aniline remains the primary and most documented method for the preparation of this compound. Research and development in this specific area appear to be limited, with a focus on optimizing existing and well-understood chemical transformations.

Reductive Amination Routes to Related Bis(trifluoromethyl)anilines

A primary strategy for the synthesis of anilines is the reduction of a corresponding nitroaromatic compound. This transformation is highly efficient and widely applicable. For bis(trifluoromethyl)anilines, this involves the catalytic hydrogenation of a nitro-bis(trifluoromethyl)benzene precursor.

Key research findings in this area demonstrate the utility of various catalytic systems. For instance, 2,5-bis(trifluoromethyl)aniline can be prepared from 2,5-bis(trifluoromethyl)nitrobenzene. google.com The reaction proceeds via catalytic hydrogenation using Raney Nickel as the catalyst in an isopropanol (B130326) solvent, achieving a high yield and purity. google.com In a similar fashion, 3,5-bis(trifluoromethyl)aniline (B1329491) is synthesized by the reduction of 3,5-bis(trifluoromethyl)nitrobenzene (B146736). This process uses a palladium-carbon (Pd/C) catalyst in ethyl acetate, with hydrogen gas pressure applied at an elevated temperature to drive the reaction to completion. chemicalbook.com

Another relevant example is the reduction of a nitro group in the presence of other functional groups. The synthesis of N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine is achieved by reducing the nitro group of N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline with a 10% Pd-C catalyst in ethanol (B145695) under a hydrogen atmosphere. mdpi.com These examples underscore the effectiveness of catalytic hydrogenation for producing aniline derivatives from nitro precursors, a method directly applicable to the synthesis of the target compound from a suitable dinitro-bis(trifluoromethyl)benzene starting material.

Table 1: Reductive Amination Reactions for Bis(trifluoromethyl)aniline Synthesis

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2,5-Bis(trifluoromethyl)nitrobenzene | H₂, Raney Nickel, Isopropanol, 70-90°C | 2,5-Bis(trifluoromethyl)aniline | 73% | google.com |

| 3,5-Bis(trifluoromethyl)nitrobenzene | H₂, Pd/C, Ethyl Acetate, 60°C, 2MPa | 3,5-Bis(trifluoromethyl)aniline | 87% | chemicalbook.com |

| N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline | H₂ (4 bar), 10% Pd-C, EtOH, 25°C | N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine | Not specified | mdpi.com |

Nucleophilic Aromatic Substitution Precursor Syntheses

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing amine and nitro functionalities onto an aromatic ring, particularly when the ring is "activated" by strong electron-withdrawing groups such as trifluoromethyl (-CF₃) and nitro (-NO₂) groups. libretexts.orgyoutube.com These groups stabilize the negatively charged intermediate (a Meisenheimer complex), facilitating the substitution of a leaving group, typically a halide. libretexts.org

A classic example of this methodology is the synthesis of 2-nitro-4-trifluoromethylaniline. This process involves the reaction of 4-chloro-3-nitro-benzotrifluoride with excess aqueous ammonia (B1221849) at elevated temperatures, often in the presence of a copper catalyst, to produce the desired aniline in excellent yield and purity. google.com The electron-withdrawing nitro and trifluoromethyl groups are crucial for activating the chlorine atom toward nucleophilic displacement by ammonia. google.com

This strategy is also employed for creating more complex structures. For example, N-substituted-2-nitroanilines are formed through the reaction of 1-fluoro-2-nitrobenzene (B31998) with various amines in the presence of a base like potassium carbonate. mdpi.com Furthermore, dihalogenated aromatic compounds can undergo sequential SNAr reactions, allowing for the controlled, stepwise introduction of different nucleophiles. For example, 4,5-difluoro-1,2-dinitrobenzene serves as a building block where the fluorine atoms can be displaced sequentially by different nucleophiles. nih.gov This approach highlights a viable pathway for constructing the this compound skeleton from a precursor like 1,2-dihalo-4,5-bis(trifluoromethyl)benzene.

Table 2: Nucleophilic Aromatic Substitution Reactions for Precursor Synthesis

| Starting Material | Nucleophile & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Chloro-3-nitro-benzotrifluoride | Aqueous NH₃, 80-150°C | 2-Nitro-4-trifluoromethylaniline | 99% | google.com |

| 1-Fluoro-2-nitrobenzene | (3,5-bis(trifluoromethyl)phenyl)methanamine, K₂CO₃, DMF, 25°C | N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline | 98% | mdpi.com |

| 1,3,5-Tris(trifluoromethyl)benzene | 1) LDA, 2) I₂; then Cu₂O, NaN₃, proline, DMSO | 2,4,6-Tris(trifluoromethyl)aniline | 55% (second step) | researchgate.net |

Purification and Characterization Methodologies for Synthetic Products

Following synthesis, the isolation and structural confirmation of the target compound are critical steps. A combination of chromatographic and spectroscopic techniques is employed to ensure the purity and verify the identity of the synthetic products.

Purification of trifluoromethyl-substituted anilines is commonly achieved through standard laboratory techniques. Column chromatography over silica (B1680970) gel is a frequently cited method, using solvent systems such as ethyl acetate/petroleum ether to separate the desired product from unreacted starting materials and byproducts. mdpi.com For solid products, recrystallization is an effective method for obtaining high-purity material. researchgate.net In some cases, particularly for compounds with sufficient volatility, sublimation can be used as a purification technique. researchgate.net The adsorption of nitroaniline contaminants from aqueous solutions onto materials like Beta zeolite has also been studied as a method of purification. researchgate.net

The characterization of these fluorinated aromatic amines relies on a suite of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are indispensable for structural elucidation. ¹H NMR provides information on the aromatic and amine protons, while ¹³C NMR details the carbon framework. srce.hr The presence of trifluoromethyl groups makes ¹⁹F NMR a particularly valuable tool. srce.hr

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. Characteristic absorption bands for N-H stretching in the amine group (typically 3400-3500 cm⁻¹) and strong C-F stretching vibrations (around 1000-1300 cm⁻¹) are expected for these molecules. researchgate.netnist.gov

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound and can provide information about its structure through analysis of fragmentation patterns. nist.govnih.gov

Table 3: Spectroscopic Data for Related Trifluoromethyl-Aniline Compounds

| Compound | Analytical Method | Observed Data / Characteristics | Reference |

|---|---|---|---|

| 2,4,6-Tris(trifluoromethyl)aniline | ¹H NMR (CDCl₃) | δ = 8.04 (s, 2H, Ar-H), 4.65 (br s, 2H, NH₂) | researchgate.net |

| 2,4,6-Tris(trifluoromethyl)aniline | IR (neat) | 3559, 3465 (N-H), 1655 (C=C), 1254 (C-F) cm⁻¹ | researchgate.net |

| 2-Nitro-4-trifluoromethylaniline | Mass Spec (EI) | Molecular Ion (M⁺) m/z: 206 | nist.gov |

| 3-Bromo-5-(trifluoromethyl)aniline Impurity | ¹⁹F NMR (CD₃CN) | δ = -61.07 ppm | srce.hr |

Chemical Reactivity and Transformation of 2 Nitro 4,5 Bis Trifluoromethyl Aniline

Mechanistic Investigations of Reaction Pathways

The reactivity of the aromatic core and the amino functional group in 2-Nitro-4,5-bis(trifluoromethyl)aniline is profoundly dictated by the interplay of electron-withdrawing effects, steric constraints, and the resulting impact on the molecule's acidic and hydrogen-bonding properties.

Electron-Withdrawing Effects of Nitro and Trifluoromethyl Substituents on Aromatic Reactivity

The chemical behavior of this compound is dominated by the presence of three potent electron-withdrawing groups (EWGs) attached to the aniline (B41778) ring: one nitro (-NO₂) group and two trifluoromethyl (-CF₃) groups. The trifluoromethyl group is recognized as one of the most powerful EWGs in organic chemistry, primarily acting through a strong negative inductive effect (-I). nih.gov Similarly, the nitro group exerts a strong deactivating influence through both inductive and resonance effects (-M). beilstein-journals.orgrsc.org

The cumulative effect of these three groups renders the aromatic ring exceptionally electron-deficient. This severe deactivation has several key consequences for its reactivity:

Reduced Nucleophilicity: The aniline ring's nucleophilicity is drastically lowered, making it highly unreactive towards electrophilic aromatic substitution reactions. Standard electrophilic attacks on the ring are generally difficult to achieve under typical conditions. chemistrysteps.com

Enhanced Electrophilicity: Conversely, the electron-poor nature of the ring makes it more susceptible to nucleophilic aromatic substitution (SNAᵣ), should a suitable leaving group be present at an activated position (ortho or para to the EWGs). The synthesis of analogous compounds, such as those used for creating advanced polyamides, often relies on SNAᵣ reactions where electron-withdrawing groups facilitate the displacement of a leaving group like a halogen. mdpi.com

The powerful electron-withdrawing nature of these substituents is a defining characteristic, fundamentally shifting the compound's reactivity away from that of typical anilines and toward that of highly electron-poor aromatics. nih.gov

Steric Hindrance and its Influence on Reaction Selectivity

The spatial arrangement of the substituents on the this compound ring introduces significant steric hindrance that directs reaction selectivity. The primary sites of steric congestion are:

The Amino Group (-NH₂): The amino group at the C1 position is flanked by the nitro group at C2 and a hydrogen atom at C6. The ortho-nitro group, in particular, creates a crowded local environment, which can impede the approach of bulky reagents to the amino group. rsc.orgresearchgate.net

The C6 Position: This position is ortho to the amino group and adjacent to the trifluoromethyl group at C5, making it sterically encumbered and less accessible for substitution reactions.

This steric crowding influences potential reactions by limiting access to the nitrogen atom and the adjacent C6 position on the ring. For instance, in reactions involving the amino group, such as acylation or alkylation, the reaction rate may be slower compared to less hindered anilines. This steric shielding is a critical factor in predicting the outcome of synthetic transformations. researchgate.net

Impact on Acidity and Hydrogen Bonding Interactions of the Amino Group

The electronic effects of the nitro and trifluoromethyl substituents have a profound impact on the properties of the amino group.

Acidity/Basicity: Electron-withdrawing groups are known to decrease the basicity of anilines by delocalizing the nitrogen's lone pair of electrons into the aromatic ring, making them less available to accept a proton. chemistrysteps.com In this compound, the combined pull of three strong EWGs makes the amino group significantly less basic than that of aniline or even mononitroanilines. Consequently, the conjugate acid of this compound is considerably more acidic.

Hydrogen Bonding: The molecule possesses both hydrogen bond donors (the -NH₂ group) and acceptors (the oxygen atoms of the -NO₂ group). The ortho-nitro group is ideally positioned to form an intramolecular hydrogen bond with one of the N-H protons of the amino group. This type of interaction is common in 2-nitroanilines and results in the formation of a stable six-membered ring-like structure (an S(6) motif). researchgate.net This intramolecular hydrogen bonding can influence the molecule's conformation, planarity, and its interactions with other molecules in solution or in the solid state. researchgate.net

Reduction Reactions of the Nitro Group

The reduction of the nitro group to an amine is one of the most important transformations for nitroaromatic compounds, yielding the corresponding phenylenediamine derivative. This conversion can be achieved through various catalytic and non-catalytic methods. wikipedia.org The product of this reduction, 4,5-Bis(trifluoromethyl)-1,2-phenylenediamine , is a valuable intermediate for the synthesis of various heterocyclic compounds.

Catalytic Hydrogenation Protocols (e.g., Hydrogen Gas with Palladium on Carbon)

Catalytic hydrogenation is a highly efficient and widely used method for the reduction of nitro groups. commonorganicchemistry.com Common protocols involve the use of a metal catalyst and a hydrogen source.

Palladium on Carbon (Pd/C): Hydrogenation with hydrogen gas (H₂) in the presence of a Pd/C catalyst is a standard and often preferred method for reducing aromatic nitro groups. commonorganicchemistry.comnih.gov This method is known for its high efficiency and clean conversion, often proceeding under mild temperature and pressure conditions. The synthesis of structurally related fluorinated diamines has been successfully achieved using Pd/C-catalyzed hydrogenation. mdpi.com

Raney Nickel: Raney Nickel is another effective catalyst for the hydrogenation of nitroarenes. It is particularly useful when trying to avoid the dehalogenation of certain substrates, though this is not a concern for this compound. A patented process for the reduction of the related 2,5-bis(trifluoromethyl)nitrobenzene (B1333550) to its corresponding aniline utilized Raney Nickel with hydrogen gas at elevated temperature and pressure, achieving high yield and purity. google.com

Table 1: Comparison of Catalytic Hydrogenation Methods for Nitroarene Reduction

| Method | Typical Catalyst | Hydrogen Source | General Conditions | Key Advantages |

|---|---|---|---|---|

| Palladium-Catalyzed Hydrogenation | Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Room temperature to moderate heat, atmospheric to moderate pressure | High efficiency, clean reaction, catalyst is recyclable. nih.gov |

| Nickel-Catalyzed Hydrogenation | Raney Nickel | Hydrogen Gas (H₂) | Often requires elevated temperature and pressure | Effective and less expensive than palladium, good for substrates prone to dehalogenation. commonorganicchemistry.comgoogle.com |

Non-Catalytic Reduction Methodologies

While catalytic hydrogenation is common, several non-catalytic methods are also effective for the reduction of nitro groups, offering alternatives when catalytic methods are not suitable. wikipedia.org

Metal/Acid Systems: The classic Béchamp reduction using iron (Fe) powder in an acidic medium (like acetic acid or hydrochloric acid) is a reliable method. commonorganicchemistry.com Other metals, such as zinc (Zn) or tin(II) chloride (SnCl₂), are also widely used for this transformation and are generally tolerant of various functional groups. commonorganicchemistry.com

Electrochemical Reduction: Modern electrochemical methods provide a reagent-free alternative for nitro group reduction. These processes use an electric current to drive the reduction, often in an acidic medium, and can be scaled for industrial production. acs.org

Other Reducing Agents: A variety of other chemical reducing agents can be employed. Sodium hydrosulfite (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can be used, sometimes allowing for the selective reduction of one nitro group in a dinitro compound. wikipedia.org More recently, reagents like tetrahydroxydiboron (B82485) have been developed for the metal-free reduction of nitroaromatics. organic-chemistry.org While lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, it is typically not used for aromatic nitro compounds as it can lead to the formation of azo compounds instead of anilines. commonorganicchemistry.com

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is substituted with four groups that exert significant, and often competing, electronic effects. These substituents—one amino group, one nitro group, and two trifluoromethyl groups—dictate the reactivity and regioselectivity of any electrophilic attack on the aromatic ring.

Regioselectivity and Ortho/Para-Substitution Influences

The outcome of electrophilic aromatic substitution (SEAr) is determined by the directing influence of the existing substituents on the ring. wikipedia.org Substituents can be broadly classified as activating (increasing the rate of reaction compared to benzene) or deactivating (decreasing the rate). wikipedia.org They also direct incoming electrophiles to specific positions. masterorganicchemistry.com

Amino Group (-NH₂): This is a strongly activating group due to its ability to donate electron density to the ring via resonance. It is a powerful ortho, para-director. leah4sci.comlibretexts.org

Nitro Group (-NO₂): This is a strongly deactivating group due to both inductive electron withdrawal and resonance withdrawal. It is a meta-director. youtube.com

Trifluoromethyl Group (-CF₃): This group is strongly deactivating due to its powerful inductive electron-withdrawing effect. It is a meta-director. masterorganicchemistry.com

In this compound, these groups create a complex substitution pattern. The amino group at C-1 strongly activates the ortho (C-2, C-6) and para (C-4) positions. However, positions C-2, C-4, and C-5 are already substituted. This leaves position C-6 and C-3 as potential sites for electrophilic attack.

The directing effects are summarized below:

Attack at C-6: This position is ortho to the activating -NH₂ group and meta to the deactivating -NO₂ and -CF₃ groups. The directing effects of all substituents are in agreement, favoring substitution at this site.

Attack at C-3: This position is meta to the activating -NH₂ group but ortho to the deactivating -NO₂ group. Substitution here is strongly disfavored.

Table 1: Directing Effects of Substituents on this compound

| Substituent | Position | Classification | Directing Effect | Influence on C-6 Substitution |

|---|---|---|---|---|

| -NH₂ | C-1 | Activating | Ortho, Para | Favors (Ortho) |

| -NO₂ | C-2 | Deactivating | Meta | Favors (Meta) |

| -CF₃ | C-4 | Deactivating | Meta | No direct influence |

| -CF₃ | C-5 | Deactivating | Meta | Favors (Meta) |

Role of Lewis Acids in Halogenation and Other Electrophilic Transformations

Lewis acids play a crucial role in many electrophilic aromatic substitution reactions, typically by activating the electrophile. nih.gov For instance, in the halogenation of a deactivated ring, a Lewis acid like FeCl₃ or AlCl₃ polarizes the halogen-halogen bond, creating a more potent electrophile.

However, in the case of this compound, the presence of the basic amino group introduces a significant complication. Lewis acids can coordinate with non-bonding electron pairs. The most basic site in the molecule is the nitrogen atom of the amino group. nih.gov

Coordination of a Lewis acid (LA) to the amino group would form an ammonium-like complex, [-NH₂-LA]⁺. This transformation has a profound impact on the group's electronic properties:

Deactivation: The strongly activating -NH₂ group is converted into a powerfully deactivating [-NH₂-LA]⁺ group.

Directing Effect Change: The ortho, para-directing nature of the amine is reversed, making the complex a meta-director.

This complexation would render the entire aromatic ring extremely electron-deficient and highly resistant to electrophilic attack. Any potential catalysis of the electrophile generation would be counteracted by the severe deactivation of the substrate ring. Therefore, standard Lewis acid-catalyzed electrophilic aromatic substitutions are expected to be exceptionally difficult on this substrate without prior protection of the amine functionality.

Table 2: Effect of Lewis Acid on the Amine Substituent

| Substituent Form | Classification | Directing Effect |

|---|---|---|

| -NH₂ (Free Amine) | Strongly Activating | Ortho, Para |

| [-NH₂-LA]⁺ (Complexed) | Strongly Deactivating | Meta |

Metal-Catalyzed Coupling Reactions

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. researchgate.netsigmaaldrich.com These methods offer pathways to synthesize complex molecules like biaryls from precursors such as this compound. rsc.org

Suzuki-Miyaura Coupling and Related Cross-Coupling Methodologies for Biaryl Formation

The Suzuki-Miyaura coupling is a cornerstone of biaryl synthesis, typically involving the reaction of an organoboron compound with an aryl halide or triflate in the presence of a palladium catalyst. mdpi.comnih.gov For this compound to act as a substrate in a traditional Suzuki reaction, it would first need to be converted to an aryl halide (e.g., by Sandmeyer reaction following diazotization of the amine) or an aryl triflate.

Alternatively, the amino group itself serves as a synthetic handle for cross-coupling. Diazotization of the aniline with nitrous acid (HNO₂) generates a highly reactive diazonium salt. This salt can then be used in palladium-catalyzed cross-coupling reactions with boronic acids to form biaryls. rsc.org This approach bypasses the need to install a halide on the ring.

Recent advancements have also demonstrated the ability to use nitroarenes directly as coupling partners in Suzuki-Miyaura reactions, where the nitro group is displaced. mdpi.com This could potentially allow for the direct use of this compound or its derivatives in biaryl synthesis, leveraging the C-NO₂ bond as the reactive site.

Palladium-Catalyzed Processes and Directing Group Effects

Palladium catalysts are central to a wide array of transformations beyond the Suzuki-Miyaura reaction, including Heck, Sonogashira, and Buchwald-Hartwig aminations. sigmaaldrich.comnih.gov In the context of this compound, the electronic effects of the substituents are critical.

The strong electron-withdrawing nature of the nitro and trifluoromethyl groups would have a significant impact on palladium-catalyzed reactions. For instance, if the molecule were converted to an aryl halide (e.g., 6-bromo-2-nitro-4,5-bis(trifluoromethyl)aniline), these deactivating groups would render the carbon-halogen bond more electron-deficient and thus more reactive towards the initial oxidative addition step with a Pd(0) catalyst. nih.gov

Furthermore, palladium catalysis can enable direct C-H activation/arylation. In such processes, a directing group on the ring guides the catalyst to a specific C-H bond. The amino group (or more commonly, a protected form like an amide or picolinamide) is an effective directing group for ortho-C-H functionalization. This could provide a route to functionalize the C-6 position of the ring directly, without pre-functionalization.

Table 3: Potential Palladium-Catalyzed Reactions for Biaryl Synthesis

| Reaction Type | Required Substrate Modification | Key Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Diazotization of -NH₂ group | Ar-B(OH)₂, Pd catalyst, Base | Biaryl |

| Suzuki-Miyaura | Halogenation (e.g., at C-6) | Ar-B(OH)₂, Pd catalyst, Base | Biaryl |

| C-H Arylation | Protection of -NH₂ group | Ar-X, Pd catalyst, Oxidant | Biaryl |

| Nitro Coupling | None (using C-NO₂ bond) | Ar-B(OH)₂, Pd catalyst, Base | Biaryl |

Condensation and Derivatization Reactions of the Amine Functionality

The primary aromatic amine group is a versatile functional handle for a wide range of chemical transformations, despite its reduced nucleophilicity due to the adjacent electron-withdrawing groups. nih.gov

Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base yields stable amide derivatives.

Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride) provides sulfonamides.

Diazotization: As previously mentioned, reaction with nitrous acid (NaNO₂, HCl) at low temperatures converts the amine to a diazonium salt. This intermediate is highly valuable and can be converted into a wide variety of substituents (e.g., -OH, -F, -Cl, -Br, -I, -CN).

Condensation: Reaction with aldehydes or ketones can form imines (Schiff bases), although the equilibrium may not be favorable without removal of water due to the deactivated nature of the aniline.

Urea/Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates affords the corresponding substituted ureas or thioureas. nih.gov

These derivatization reactions are fundamental for modifying the compound's properties or for preparing it for subsequent synthetic steps.

Table 4: Common Derivatization Reactions of the Amine Group

| Reaction Type | Reagent | Product Functional Group |

|---|---|---|

| Acylation | R-COCl or (RCO)₂O | Amide |

| Sulfonylation | R-SO₂Cl | Sulfonamide |

| Diazotization | NaNO₂, HCl | Diazonium Salt |

| Condensation | R₂C=O | Imine (Schiff Base) |

| Urea Formation | R-N=C=O | Urea |

| Thiourea Formation | R-N=C=S | Thiourea |

Article on this compound Unattainable Due to Lack of Scientific Data

Following a comprehensive search of scientific literature and patent databases, it has been determined that there is no publicly available information on the specific applications of the chemical compound This compound corresponding to the requested article outline. The search included targeted queries for its use as a building block in complex organic molecule synthesis, its role as a precursor in pharmaceutical development, and its application as an intermediate in agrochemical products.

While extensive data exists for structurally related isomers—such as 2-nitro-4-(trifluoromethyl)aniline (B145796), 2,5-bis(trifluoromethyl)aniline (B140203), and derivatives of 3,5-bis(trifluoromethyl)aniline (B1329491)—no research findings, synthesis reports, or application notes could be found for the 4,5-bis(trifluoromethyl) substituted isomer as specified.

The stringent requirement to focus solely on "this compound" and adhere strictly to the provided outline precludes the substitution of information from its isomers. Generating content based on different chemical compounds would be scientifically inaccurate and would not meet the specified constraints of the request.

Therefore, the creation of a detailed and scientifically accurate article focusing on the outlined applications of this compound is not possible at this time. The compound may be a novel chemical entity with applications that have not yet been published in accessible literature, or it may be a compound with limited industrial or research use in the specified areas.

Based on a thorough review of available scientific literature and chemical databases, it is not possible to provide a detailed article on "this compound" that adheres to the specified outline.

Searches confirm the existence of this compound, identified by the CAS Number 35010-32-3. It is described as a crystalline substance with a melting point of 89-90°C. scribd.com Its preparation is documented via the fluorination of 5-nitro-4-chlorophthalic acid, followed by further substitution. scribd.com Chemical suppliers list it as a fluorinated organic building block, indicating its role as an intermediate in chemical synthesis. bldpharm.comgenprice.comgenprice.com

However, extensive searches did not yield any specific information regarding the applications of This compound in the following areas as requested in the outline:

Formulation of Herbicides and Pesticides

Enhancement of Product Stability and Efficacy

Incorporation into Polymers for Enhanced Thermal Stability and Chemical Resistance

Application in Coatings and Advanced Materials

Synthesis of Specialty Solvents

The available data is insufficient to generate scientifically accurate and informative content for the required sections and subsections. To maintain the integrity and factual accuracy of the response, and to strictly adhere to the prompt's requirement of focusing solely on the specified compound, an article cannot be constructed. Using information from related isomers or analogs would be scientifically inappropriate and would violate the instructions provided.

Applications of 2 Nitro 4,5 Bis Trifluoromethyl Aniline in Advanced Chemical Synthesis

Role in Fluorinated Compounds Research and Development

Development of Refrigerants and Related Fluorochemicals

The development of new refrigerants is a critical area of research, focusing on substances with optimal thermodynamic properties, low ozone depletion potential (ODP), and low global warming potential (GWP). Fluorinated molecules are central to this field.

Research into the direct application or role of 2-Nitro-4,5-bis(trifluoromethyl)aniline as a precursor in the synthesis of refrigerants or related fluorochemicals is not extensively documented in publicly available scientific literature. While the presence of trifluoromethyl groups suggests a potential connection to the synthesis of highly fluorinated compounds, specific pathways or studies initiating from this compound for this purpose are not detailed in current research. The synthesis of various fluorinated compounds often involves complex multi-step processes, and this particular aniline (B41778) derivative may be a potential, albeit not widely reported, starting material or intermediate.

Utilization in Analytical Chemistry

The unique electronic and structural characteristics of this compound suggest its potential for applications in analytical chemistry. However, detailed research into its specific uses is limited.

Reagent in Chemical Detection and Quantification Methods

The use of this compound as a specific reagent in chemical detection and quantification methods is not well-documented in peer-reviewed literature. In analytical chemistry, reagents with specific reactive groups are often used for derivatization to enhance the detectability of target analytes, for instance, by improving their chromatographic behavior or by introducing a chromophore for spectrophotometric detection. While the amino and nitro groups on the benzene (B151609) ring of this compound could theoretically be involved in such reactions, specific methodologies employing this compound have not been prominently reported. For related compounds, such as 4-nitro-3-(trifluoromethyl)-aniline, methods for detection in biological materials using techniques like TLC and GC-MS have been explored. google.com

Exploitation of Fluorescence Properties for Analytical Purposes

Chemical Compound Information

| Compound Name |

| This compound |

| 4-nitro-3-(trifluoromethyl)-aniline |

Interactive Data Table: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 35010-32-3 |

| Molecular Formula | C₈H₄F₆N₂O₂ |

| Molecular Weight | 274.12 g/mol |

| Boiling Point | 275.9 °C at 760 mmHg |

| Density | 1.607 g/cm³ |

| Refractive Index | 1.463 |

| Flash Point | 120.7 °C |

Theoretical and Computational Chemistry Studies of 2 Nitro 4,5 Bis Trifluoromethyl Aniline

Quantum Chemical Characterization

Quantum chemical calculations are fundamental in predicting the behavior of molecules. By solving the Schrödinger equation, albeit with approximations, chemists can model molecular geometries, vibrational frequencies, and other spectroscopic properties with remarkable accuracy.

Density Functional Theory (DFT) for Structural and Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. researchgate.net Unlike more computationally expensive ab initio methods, DFT calculates the total energy of a system based on its electron density. researchgate.net This approach has been successfully applied to various aniline (B41778) derivatives to predict their structural and spectroscopic properties. researchgate.netnih.gov For 2-Nitro-4,5-bis(trifluoromethyl)aniline, DFT would be employed to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation. Furthermore, DFT calculations can predict vibrational spectra (infrared and Raman), which are crucial for the experimental identification and characterization of the compound. nih.gov

Basis Set Selection and Optimization Strategies (e.g., B3LYP with 6-31G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. researchgate.net The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for its balance of accuracy and computational efficiency in studying organic molecules. researchgate.netnih.gov This functional is often paired with a Pople-style basis set, such as 6-31G(d,p). This basis set describes each atomic orbital as a linear combination of Gaussian functions and includes polarization functions (d on heavy atoms, p on hydrogen atoms) to account for the non-spherical nature of electron density in molecules. For more refined calculations, larger basis sets like 6-311++G(d,p) can be used, which include diffuse functions to better describe weakly bound electrons. nih.gov The optimization process involves systematically altering the molecular geometry to find the minimum energy structure on the potential energy surface. semanticscholar.org

Electronic Structure Analysis

Understanding the electronic structure of a molecule is key to predicting its chemical reactivity and intermolecular interactions. Several computational techniques are used to analyze the charge distribution and bonding within this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. researchgate.net Regions of negative electrostatic potential, typically colored red, are electron-rich and susceptible to electrophilic attack. Conversely, areas of positive electrostatic potential, colored blue, are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro group and a more positive potential near the hydrogen atoms of the amine group.

Mulliken Population Analysis for Charge Distribution and Bonding Characteristics

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule, providing a quantitative measure of the electron distribution. niscpr.res.in While it has known limitations, it offers a straightforward way to understand how electrons are shared between atoms in a chemical bond. The analysis partitions the total electron population among the atoms, giving insights into the electronegativity effects of different substituents. In this compound, the highly electronegative fluorine and oxygen atoms are expected to have significant negative Mulliken charges, while the carbon and hydrogen atoms will carry positive charges.

Table 1: Illustrative Mulliken Charges for this compound (Note: These are hypothetical values based on similar structures and are for illustrative purposes only.)

| Atom | Charge (a.u.) |

|---|---|

| N (Nitro) | +0.50 |

| O (Nitro) | -0.45 |

| C (Aromatic) | +0.10 to -0.20 |

| N (Amine) | -0.30 |

| H (Amine) | +0.25 |

| C (CF3) | +0.60 |

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a more detailed and chemically intuitive picture of bonding and orbital interactions within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals). A key feature of NBO analysis is its ability to quantify hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. nih.gov In this compound, NBO analysis would reveal the extent of electron delocalization from the amine group and the phenyl ring to the electron-withdrawing nitro and trifluoromethyl groups, providing a measure of the molecule's electronic stability.

Table 2: Illustrative NBO Analysis of Key Interactions in this compound (Note: These are hypothetical interactions and stabilization energies based on similar molecules for illustrative purposes.)

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|

| LP (N, amine) | π* (C-C, ring) | ~5-10 |

| π (C-C, ring) | σ* (C-N, nitro) | ~2-5 |

| π (C-C, ring) | σ* (C-C, CF3) | ~1-3 |

Intermolecular Interactions and Crystal Engineering

The solid-state architecture of this compound is dictated by a complex interplay of non-covalent interactions. These forces govern the molecular packing and, consequently, the material's macroscopic properties. Computational methods, particularly Hirshfeld surface analysis, provide profound insights into these interactions.

Hirshfeld Surface Analysis of Non-Covalent Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal). nih.gov The Hirshfeld surface is defined as the region where the contribution of the promolecule and the procrystal to the electron density are equal.

For this compound, the Hirshfeld surface is mapped with properties like dnorm, which combines the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms. The dnorm surface for this compound would likely reveal key interaction points. Red regions on the dnorm map indicate intermolecular contacts shorter than the sum of van der Waals radii, highlighting hydrogen bonds and other strong interactions. scispace.commdpi.com Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts around the van der Waals separation distance. scispace.com

Table 1: Expected Distribution of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Intermolecular Contact | Expected Contribution (%) | Description |

| H···F/F···H | High | Arising from interactions between the trifluoromethyl groups and hydrogen atoms on the aromatic ring and amine group. |

| H···O/O···H | Significant | Key hydrogen bonding interactions involving the amine hydrogens and the nitro group oxygens. |

| H···H | Significant | General van der Waals interactions contributing to the overall packing. scirp.org |

| F···F | Moderate | Interactions between the highly electronegative fluorine atoms of adjacent trifluoromethyl groups. |

| C···H/H···C | Moderate | van der Waals interactions involving the aromatic backbone. nih.gov |

| O···F/F···O | Minor | Weaker interactions between the nitro group and trifluoromethyl groups. |

| N···H/H···N | Minor | Interactions involving the amine and nitro groups. nih.gov |

This table is a theoretical representation based on analyses of structurally similar compounds and is pending experimental validation for this compound.

Hydrogen Bonding Networks and Their Influence on Solid-State Properties

Hydrogen bonds are a dominant force in the crystal engineering of nitroanilines. researchgate.netnih.gov In this compound, the amine group (-NH2) acts as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO2) are strong hydrogen bond acceptors. This arrangement facilitates the formation of robust intermolecular hydrogen bonding networks.

The primary hydrogen bond motif anticipated in the crystal structure is the N-H···O interaction, linking adjacent molecules. researchgate.net These interactions can form chains or more complex three-dimensional networks, significantly influencing the crystal's thermal stability and mechanical properties. rsc.org The presence of two electron-withdrawing trifluoromethyl groups can modulate the acidity of the amine protons and the basicity of the nitro group's oxygens, thereby affecting the strength and geometry of these hydrogen bonds.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating the intricate mechanisms of reactions involving complex organic molecules like this compound. nih.gov These studies provide a molecular-level understanding of reaction pathways, transition states, and the factors governing product formation. mdpi.com

Prediction of Transition States and Energy Barriers

For any chemical reaction, reactants must pass through a high-energy transition state (TS) to form products. Computational modeling allows for the localization of these TS structures and the calculation of their associated energy barriers (activation energies). mdpi.com For reactions involving this compound, such as electrophilic or nucleophilic aromatic substitution, cycloadditions, or reactions at the amine or nitro groups, DFT calculations can map out the potential energy surface. mdpi.com

For instance, in a hypothetical reaction with an electrophile, calculations would identify the transition state for the electrophile's attack on the aromatic ring. The energy barrier for this step determines the reaction rate. By comparing the energy barriers for attack at different positions on the ring, the most likely reaction pathway can be predicted. The presence of the nitro and trifluoromethyl groups strongly influences the electronic distribution in the aniline ring, and computational models can precisely quantify these effects on the transition state energies. nih.gov

Table 2: Hypothetical Calculated Energy Barriers for Electrophilic Aromatic Substitution on this compound

| Reaction Coordinate | Transition State (TS) | Calculated Activation Energy (kcal/mol) | Reaction Type |

| Attack at C3 | TS-C3 | 25-35 | Kinetically less favorable |

| Attack at C6 | TS-C6 | 20-30 | Kinetically more favorable |

Note: These values are illustrative and based on general principles of electrophilic aromatic substitution on deactivated rings. Actual values would require specific DFT calculations for a given reaction.

Understanding Regioselectivity and Kinetic Control in Reactions

Regioselectivity, the preference for bond formation at one position over another, is a critical aspect of organic synthesis. Computational modeling provides a powerful framework for understanding and predicting the regioselectivity of reactions involving this compound. mdpi.com By calculating the activation energies for all possible regioisomeric pathways, the kinetically favored product can be identified as the one formed via the lowest energy barrier. researchgate.net

The substituents on the aniline ring exert strong directing effects. The amine group is an ortho-, para-director, while the nitro and trifluoromethyl groups are meta-directors. In this compound, these groups are in opposition, making the prediction of regioselectivity non-trivial. Computational studies can resolve this by quantifying the activation energies for substitution at the available positions (C3 and C6). The position leading to the most stable transition state will be the preferred site of reaction under kinetic control. researchgate.net These models can also provide insight into whether a reaction is under kinetic or thermodynamic control by calculating the energies of the final products.

Derivatives and Analogues of 2 Nitro 4,5 Bis Trifluoromethyl Aniline in Research

Synthesis and Reactivity of Reduced Analogues (e.g., 2,5-bis(trifluoromethyl)aniline)

The reduction of the nitro group in trifluoromethyl-substituted nitroarenes is a common strategy to produce highly useful aniline (B41778) building blocks. The reduced analogue, 2,5-bis(trifluoromethyl)aniline (B140203), is synthesized from its nitro precursor, 2,5-bis(trifluoromethyl)nitrobenzene (B1333550). A typical method involves catalytic hydrogenation. For instance, 2,5-bis(trifluoromethyl)nitrobenzene can be reduced using hydrogen gas in the presence of a Raney Nickel catalyst in an isopropanol (B130326) solvent. google.com This reaction is conducted under pressure and at elevated temperatures (70 to 90°C) for several hours, resulting in a high yield (73%) and purity (99.4%) of 2,5-bis(trifluoromethyl)aniline. google.com

This resulting aniline is a disubstituted trifluoromethylbenzene that serves as a fluorinated building block or intermediate in further chemical synthesis. chemodex.com Its reactivity is characteristic of an aromatic amine, making it a precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients and agrochemicals. google.com

Table 1: Properties of 2,5-bis(trifluoromethyl)aniline

| Property | Value | Source |

|---|---|---|

| CAS Number | 328-93-8 | sigmaaldrich.com |

| Molecular Formula | C₈H₅F₆N | sigmaaldrich.com |

| Molecular Weight | 229.12 g/mol | sigmaaldrich.com |

| Boiling Point | 70-71 °C at 15 mmHg | chemodex.comsigmaaldrich.com |

| Density | 1.467 g/mL at 25 °C | chemodex.comsigmaaldrich.com |

| Refractive Index | n20/D 1.432 | chemodex.comsigmaaldrich.com |

Halogenated and Substituted Derivatives

The introduction of halogen atoms onto the trifluoromethylaniline scaffold creates derivatives with altered electronic properties and reactivity, opening new avenues for synthesis. An example is the synthesis of 2-bromo-3,5-bis(trifluoromethyl)aniline. This compound serves as a key intermediate in the production of more complex molecules like 3,5-bis(trifluoromethyl)salicylic acid. tandfonline.com The synthesis involves a sequence that begins with the diazotization of 2-bromo-3,5-bis(trifluoromethyl)aniline, followed by iodination. tandfonline.com Such halogenated derivatives are valuable because the halogen can be readily displaced or used in cross-coupling reactions to build more elaborate molecular architectures.

Heterocyclic Compounds Derived from 2-Nitro-4,5-bis(trifluoromethyl)aniline

The trifluoromethyl-substituted aniline framework is a valuable precursor for the synthesis of a wide range of heterocyclic compounds. While direct synthesis from this compound is a specific pathway, its analogues are widely used. For example, 3,5-bis(trifluoromethyl)aniline (B1329491) and its derivatives are instrumental in creating potent biologically active molecules. nih.gov

One significant application is in the synthesis of pyrazole (B372694) derivatives. nih.govmdpi.com A multi-step process can begin with 3',5'-bis(trifluoromethyl)acetophenone, which reacts with 4-hydrazinobenzoic acid to form a hydrazone. This intermediate is then treated with a Vilsmeier-Haack reagent to construct the pyrazole aldehyde core. nih.gov This aldehyde subsequently undergoes reductive amination with various substituted anilines to produce a library of pyrazole derivatives. nih.govmdpi.com Several of these compounds, particularly those with di- and tri-halogenated aniline moieties, have demonstrated potent activity as growth inhibitors of drug-resistant Gram-positive bacteria, with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL. nih.gov

Analogues with Varied Trifluoromethyl Substitution Patterns (e.g., 3,5-bis(trifluoromethyl)aniline)

Analogues with different arrangements of trifluoromethyl groups on the aniline ring have distinct properties and applications. Among the most significant is 3,5-bis(trifluoromethyl)aniline. guidechem.com This symmetrical molecule is a stable, white to light yellow crystalline powder at room temperature and is a cornerstone in the fields of organic synthesis, materials science, and particularly in the development of organocatalysts. guidechem.com It is synthesized via the catalytic hydrogenation of 3,5-bis(trifluoromethyl)nitrobenzene (B146736) using a palladium-carbon catalyst. chemicalbook.com

Table 2: Properties of 3,5-bis(trifluoromethyl)aniline

| Property | Value | Source |

|---|---|---|

| CAS Number | 328-74-5 | guidechem.comchemicalbook.com |

| Molecular Formula | C₈H₅F₆N | sigmaaldrich.com |

| Molecular Weight | 229.125 g/mol | guidechem.com |

| Melting Point | ~80-82 °C | guidechem.com |

| Boiling Point | 85 °C at 15 mmHg | sigmaaldrich.com |

| Density | 1.467 g/mL at 25 °C | sigmaaldrich.com |

Its primary utility lies in its role as a building block for pharmaceuticals, agrochemicals, and specialized polymers. guidechem.com The two electron-withdrawing trifluoromethyl groups significantly influence the electronic properties of the amine, a feature that is exploited in catalysis.

The most prominent application of 3,5-bis(trifluoromethyl)aniline is in the field of organocatalysis, specifically as a key component of thiourea-based catalysts. rsc.org It is used to synthesize N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, often called "Schreiner's thiourea (B124793)," a highly effective and widely used hydrogen-bond donor catalyst. sigmaaldrich.comrsc.org

These catalysts are synthesized by reacting the primary amine with an isothiocyanate. researchgate.net The resulting thiourea derivatives have proven to be exceptionally effective in promoting a wide variety of organic transformations. Their success has established the 3,5-bis(trifluoromethyl)phenyl group as a "privileged" motif in the design of hydrogen-bonding catalysts. rsc.org

Table 3: Examples of Reactions Catalyzed by Thiourea Derivatives from 3,5-bis(trifluoromethyl)aniline

| Reaction Type | Catalyst | Reactants | Result | Source |

|---|---|---|---|---|

| Aza-Henry Reaction | (R)-N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea derivative | N-Boc imines and nitroalkanes | Formation of β-nitroamines with high yield and enantioselectivity (up to 74% ee) | msu.edu |

| Electrophilic Aromatic Substitution | N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | Indole and various aldehydes/imines | Synthesis of bis(indolyl)methane derivatives in moderate to good yields | researchgate.net |

The remarkable catalytic activity of thioureas bearing the 3,5-bis(trifluoromethyl)phenyl motif stems from the powerful electron-withdrawing nature of the two CF₃ groups. rsc.org This electronic effect significantly increases the acidity of the N-H protons on the thiourea moiety.

This enhanced acidity allows the catalyst to act as a highly effective double hydrogen-bond donor. rsc.org In a typical catalytic cycle, the thiourea activates an electrophilic substrate (such as an imine or an aldehyde) by forming strong hydrogen bonds with it. This activation lowers the energy of the reaction's transition state. rsc.orgnih.gov Simultaneously, the catalyst can stabilize the partial negative charge that develops on the nucleophile as the new bond forms. rsc.org This dual activation and stabilization role is the key to the high efficiency and, in chiral versions, the high enantioselectivity observed in reactions promoted by these organocatalysts. msu.edunih.gov The unique electronic properties conferred by the 3,5-bis(trifluoromethyl)phenyl groups are therefore directly responsible for the catalyst's ability to effectively activate substrates and control reaction pathways.

Future Research Directions and Perspectives

Q & A

Q. What are the common synthetic routes for preparing 2-nitro-4,5-bis(trifluoromethyl)aniline, and how do reaction conditions influence yield?

The synthesis typically involves introducing nitro and trifluoromethyl groups onto an aniline backbone via sequential substitution reactions. For example:

- Chlorination followed by trifluoromethylation : A halogenated precursor (e.g., 2-chloro-3,5-bis(trifluoromethyl)aniline) can be nitrated using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to prevent over-nitration .

- Direct functionalization : Copper-mediated trifluoromethylation of nitro-substituted anilines using CF₃I or (CF₃)₂Zn in polar solvents (e.g., DMF) at 80–100°C achieves moderate yields (50–70%) but requires rigorous exclusion of moisture .

Q. Key factors affecting yield :

Q. What spectroscopic methods are recommended for characterizing this compound?

- Vibrational Spectroscopy : FT-IR and Raman spectroscopy identify nitro (ν~1520 cm⁻¹) and trifluoromethyl (ν~1150–1250 cm⁻¹) groups. Discrepancies in peak positions may indicate steric or electronic interactions between substituents .

- NMR : ¹⁹F NMR is critical for resolving CF₃ groups (δ ~ -60 to -65 ppm), while ¹H NMR detects aromatic protons (δ ~ 7.0–8.5 ppm). Overlapping signals may require 2D NMR (e.g., COSY, HSQC) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 279.03) and fragmentation patterns .

Q. How does the compound’s stability vary under different storage conditions?

- Thermal Stability : Decomposition occurs above 150°C, releasing NO₂ and CF₃ radicals. Store at 2–8°C in amber vials to prevent photodegradation .

- Moisture Sensitivity : Hydrolysis of the nitro group is accelerated in aqueous acidic/basic conditions. Use anhydrous solvents (e.g., THF, DCM) for long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain the electron-withdrawing effects of nitro and trifluoromethyl groups on reactivity?

The nitro group (-NO₂) is a strong meta-directing electron-withdrawing group (EWG), while trifluoromethyl (-CF₃) acts as a weaker EWG with ortho/para-directing behavior. Combined, they create a highly electron-deficient aromatic ring, facilitating:

Q. Experimental validation :

- Hammett constants (σₘ for -CF₃ = 0.43; σₚ for -NO₂ = 1.27) predict substituent effects on reaction rates .

Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and reaction pathways?

- HOMO-LUMO Analysis : DFT calculations (B3LYP/6-311++G(d,p)) reveal a low bandgap (~3.5 eV), indicating high electrophilicity. The LUMO is localized on the nitro group, directing nucleophilic attacks .

- Reaction Pathway Simulation : Transition state analysis for NAS shows a lower activation energy (~25 kcal/mol) at the para position compared to ortho (~30 kcal/mol) .

Table 1 : Key DFT-derived parameters for this compound

| Parameter | Value (DFT) | Experimental (Observed) |

|---|---|---|

| Dipole Moment (D) | 5.2 | 5.1 (via dielectric) |

| HOMO (eV) | -8.9 | -8.7 (via PES) |

| LUMO (eV) | -5.4 | -5.3 (via CV) |

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing -NO₂ with -CN) to isolate electronic vs. steric effects .

- In Silico Docking : Molecular docking (AutoDock Vina) identifies binding modes to targets like tyrosine kinases, explaining discrepancies in IC₅₀ values .

Example : A derivative with a -CF₃ group at position 4 showed 10x higher cytotoxicity than position 5, attributed to better hydrophobic pocket fitting .

Q. How is this compound utilized in designing agrochemicals or pharmaceuticals?

- Herbicides : Acts as a precursor for protoporphyrinogen oxidase (PPO) inhibitors, leveraging the electron-deficient ring for target binding .

- Anticancer Agents : Derivatives inhibit EGFR kinases by forming hydrogen bonds with the kinase hinge region (confirmed via X-ray crystallography) .

Case Study : A nitro-to-amine reduction product demonstrated potent activity against Plasmodium falciparum (IC₅₀ = 0.8 µM) via heme polymerization inhibition .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

- HPLC-MS Limitations : Co-elution of isomers (e.g., 3-nitro vs. 4-nitro) requires ultra-high-resolution columns (e.g., C18 with 1.7 µm particles) and mobile phase optimization (ACN/0.1% formic acid) .

- Quantifying Hydrolyzed Byproducts : LC-UV at 254 nm detects nitroaniline degradation products, but sensitivity is enhanced using electrochemical detection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.